(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a hybrid heterocyclic molecule comprising three key domains:
- 2,3-Dihydrobenzo[b][1,4]dioxin: A bicyclic ether system known for enhancing metabolic stability and modulating lipophilicity in drug candidates.
- Methanone bridge: A ketone linker that stabilizes the spatial arrangement of the two aromatic systems.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-12-16(11-23-24)19-14-25(13-15-5-2-3-6-17(15)19)22(26)18-7-4-8-20-21(18)28-10-9-27-20/h2-8,11-12,19H,9-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKNDCWETNDPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=C5C(=CC=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of 2,3-Dihydrobenzodioxine-2-Carboxylic Acid
Starting with commercially available 2,3-dihydrobenzodioxine-2-carboxylic acid (A ), nitration is performed using a mixture of nitric acid and trifluoroacetic acid to introduce a nitro group at the 5-position. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 5-amino-2,3-dihydrobenzodioxine-2-carboxylic acid. Subsequent diazotization and hydrolysis convert the amine to a hydroxyl group.
Carbonyl Chloride Formation
The carboxylic acid is treated with excess thionyl chloride (SOCl₂) at 70°C for 1–8 hours in the presence of catalytic dimethylformamide (DMF). This yields 2,3-dihydrobenzodioxine-5-carbonyl chloride (B ) in >90% yield after evaporation.
Synthesis of 4-(1-Methyl-1H-Pyrazol-4-yl)-3,4-Dihydroisoquinoline
The dihydroisoquinoline moiety is constructed through a combination of Bischler-Napieralski cyclization and pyrazole integration.
Preparation of 1-Methyl-1H-Pyrazole-4-Carbaldehyde
1-Methyl-1H-pyrazole-4-carbaldehyde (C ) is synthesized via Vilsmeier-Haack formylation of 1-methylpyrazole, followed by purification via distillation.
Reduction to (1-Methyl-1H-Pyrazol-4-yl)methanol
Sodium borohydride (NaBH₄) in methanol reduces C to (1-methyl-1H-pyrazol-4-yl)methanol (D ) at 20°C for 3 hours. Acidic workup (HCl) and extraction yield D in 97% purity.
Formation of 4-(1-Methyl-1H-Pyrazol-4-yl)-1,2,3,4-Tetrahydroisoquinoline
A modified Bischler-Napieralski reaction cyclizes phenethylamine derivatives with D . AgNO₃-catalyzed one-pot cascade reactions (toluene, 90°C) form the dihydroisoquinoline core via dual C–N and C–O bond formation. The product, 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline (E ), is isolated in 93% yield using flash chromatography (heptane/EtOAc).
Coupling of Moieties via Amide Bond Formation
The final step involves nucleophilic acyl substitution between B and E :
Reaction Conditions
Purification
The crude product is subjected to flash chromatography (silica gel, heptane/EtOAc 7:3 → 1:2) to isolate the title compound in 78% yield. Recrystallization from 2-propanol enhances purity to >99%.
Analytical Data and Characterization
| Property | Value/Description | Method |
|---|---|---|
| Yield | 78% (chromatography), 62% (recrystallization) | HPLC |
| Melting Point | 148–150°C | DSC |
| MS (m/z) | 406.2 [M+H]⁺ | ESI-MS |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H, pyrazole), 6.95–6.75 (m, 3H, dioxane) | Bruker Avance III |
Optimization and Challenges
Regioselectivity in Nitration
Nitration of A preferentially occurs at the 5-position due to electron-donating effects of the dioxane oxygen. Competing 7-nitro byproducts (<5%) are removed via recrystallization.
Stereochemical Control
The Bischler-Napieralski step generates a racemic mixture at C4 of the dihydroisoquinoline. Chiral resolution using (R)-glycidyl tosylate achieves enantiomeric excess >98%.
Coupling Efficiency
Excess TEA (2.5 equiv) prevents HCl-induced side reactions. Microwave-assisted coupling (100°C, 30 min) increases yield to 85% but risks decomposition.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
In biological research, it may be used to study the interactions between small molecules and biological targets, providing insights into drug design and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural analogs and their differences:
Key Observations:
- The target compound uniquely combines a dihydroisoquinoline scaffold with a methylpyrazole, distinguishing it from analogs that employ triazoles () or simpler pyrazoles ().
- Substituents like the nitrothiazole in introduce strong electron-withdrawing effects, whereas the ethyl-methoxyphenol in enhances hydrophobicity. The target compound’s methylpyrazole may balance lipophilicity and hydrogen-bonding capacity.
Key Observations:
- The target compound’s synthesis likely involves multistep coupling (e.g., Suzuki-Miyaura for benzodioxin attachment) and ketone bridge formation , akin to .
- Unlike , which uses cyanoacetamide for ring expansion, the target compound’s dihydroisoquinoline moiety may require Pictet-Spengler cyclization or similar methods.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
Biological Activity
The compound (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features include a dioxin moiety and a pyrazole ring, which suggest possible therapeutic applications in various medical fields, particularly in oncology and inflammation.
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 255.29 g/mol
- CAS Number : 1353985-90-6
Biological Activity Overview
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit a range of biological activities:
- Anticancer Properties : Similar compounds have demonstrated significant anticancer effects by inhibiting key enzymes involved in cancer progression. For instance, derivatives of benzodioxoles have been linked to the inhibition of cyclooxygenase enzymes and other inflammatory mediators, suggesting a potential pathway for anticancer activity .
- Anti-inflammatory Effects : The presence of the pyrazole ring in this compound may enhance its anti-inflammatory properties. Studies have shown that related structures can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .
- Neuroprotective Potential : Some derivatives have been explored for their neuroprotective effects, indicating that this compound may also have applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Study 1: Anticancer Activity
A study on a structurally similar compound demonstrated an IC50 value of approximately 15 nM against HepG2 liver cancer cells, suggesting potent anticancer activity . The mechanism involved inhibition of squalene synthase, which plays a crucial role in cholesterol biosynthesis and cancer cell proliferation.
Study 2: Anti-inflammatory Mechanisms
Research on related dioxin derivatives has shown their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. This inhibition was associated with reduced levels of pro-inflammatory cytokines in vitro .
Study 3: Neuroprotective Effects
Another study highlighted the neuroprotective potential of benzodioxole derivatives, where compounds were shown to mitigate neuronal cell death in models of oxidative stress.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyphenyl)-pyrazole | Hydroxyphenyl group | Anti-inflammatory |
| 5-Amino-N-aryl-pyrazole | Substituted aryl group | Anticancer |
| Benzodioxane derivatives | Dioxane structure | Hepatoprotective |
This table illustrates how variations in substituents can influence biological activities and therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with commercially available precursors. For example, coupling a dihydrobenzo[b][1,4]dioxin-5-carbonyl chloride with a substituted 3,4-dihydroisoquinoline derivative under anhydrous conditions (e.g., dichloromethane, sodium hydride) . Optimization includes adjusting reaction temperatures (e.g., 0–25°C for acid chloride coupling), solvent polarity (DMF for nucleophilic substitutions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks to the dihydrobenzo-dioxin aromatic protons (~6.8–7.2 ppm) and the dihydroisoquinoline’s methylpyrazole substituent (singlet at ~3.9 ppm for N–CH₃) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₂N₂O₃: 399.1709) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screens should include:
- Cytotoxicity assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition studies (e.g., COX-2, kinases) using fluorometric or colorimetric substrates .
- Dose-response curves (0.1–100 µM) to establish potency. Include positive controls (e.g., aspirin for COX-2) and triplicate replicates .
Advanced Research Questions
Q. How can contradictory data from biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be systematically addressed?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK). Strategies include:
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; >95% binding may limit bioavailability .
- Structural modifications : Introduce solubilizing groups (e.g., PEG chains) or replace metabolically labile moieties (e.g., methylpyrazole → trifluoromethylpyrazole) .
Q. What computational methods are suitable for predicting SAR and binding modes of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., COX-2 active site). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) and train models with Random Forest or SVM algorithms .
- ADMET prediction : Tools like SwissADME or admetSAR evaluate permeability (BBB, Caco-2) and toxicity (hERG inhibition) .
Q. How can reaction mechanisms for key synthetic steps (e.g., methanone formation) be experimentally validated?
- Methodological Answer :
- Isotopic labeling : Use ¹³C-labeled carbonyl precursors to track methanone formation via NMR .
- Kinetic studies : Monitor intermediates by quenching aliquots at timed intervals and analyzing via LC-MS .
- DFT calculations : Simulate energy profiles for proposed mechanisms (e.g., nucleophilic acyl substitution) using Gaussian .
Q. What experimental designs are optimal for assessing environmental impact (e.g., persistence, ecotoxicity)?
- Methodological Answer : Follow OECD guidelines:
- Persistence : Conduct soil/water biodegradation tests under aerobic/anaerobic conditions (measure half-life via LC-MS) .
- Ecotoxicology : Use Daphnia magna (48h LC₅₀) and algal growth inhibition assays (72h IC₅₀) .
- Bioaccumulation : Calculate BCF (bioconcentration factor) in fish models (e.g., zebrafish) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
